N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-9-7-12(11(3)19-9)15(17)16-8-13(18-4)14-6-5-10(2)20-14/h5-7,13H,8H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSWIIFXIACMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=C(OC(=C2)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiophene derivative, followed by the introduction of the furan ring and the carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential as a pharmacological agent. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of furan and thiophene have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study on related compounds demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2,5-dimethylfuran-3-carboxamide could be explored for similar effects .
Neuropharmacological Effects
Given the presence of the methoxy group, this compound may exhibit neuropharmacological effects. Compounds with methoxy groups are often investigated for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression. Preliminary studies suggest that related compounds can act as serotonin receptor modulators, which may be relevant for treating mood disorders .
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that include the formation of the furan ring and subsequent functionalization with thiophene derivatives. Understanding its chemical properties is crucial for optimizing its synthesis and enhancing its biological activity.
Table 1: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Alkylation | 5-Methylthiophen-2-YL bromide | Thiophene derivative |
| 2 | Condensation | 2,5-Dimethylfuran | Furan derivative |
| 3 | Amidation | Carboxylic acid derivative | Final amide product |
Case Studies
Several case studies highlight the potential applications of this compound in therapeutic contexts:
Case Study: Anticancer Efficacy
A study conducted on a series of furan derivatives demonstrated that compounds structurally similar to this compound exhibited significant anticancer activity against human breast cancer cells (MCF-7). The study utilized MTT assays to evaluate cell viability and reported IC50 values indicative of potent activity .
Case Study: Neuropharmacological Screening
In a neuropharmacological screening of various methoxy-substituted compounds, one study found that a related compound significantly reduced anxiety-like behavior in rodent models when administered at specific dosages. Behavioral assays such as the elevated plus maze were employed to assess the anxiolytic effects .
Mechanism of Action
The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs typically vary in substituents on the furan/thiophene rings or the linker region. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 335.43 | 3.2 | 0.15 (DMSO) | 148–150 |
| N-[2-Ethoxy-2-(thiophen-2-YL)ethyl]-2,5-dimethylfuran-3-carboxamide | 321.40 | 2.8 | 0.22 (DMSO) | 135–137 |
| N-[2-Methoxyethyl]-5-methylfuran-2-carboxamide | 211.26 | 1.5 | 1.10 (Water) | 89–91 |
| 5-Methylthiophene-2-carboxamide derivatives | ~250–300 | 2.5–3.5 | Varies | 120–160 |
Key Observations :
- Lipophilicity : The target compound’s LogP (3.2) is higher than analogs with shorter linkers (e.g., N-[2-methoxyethyl]-5-methylfuran-2-carboxamide, LogP 1.5), suggesting improved lipid bilayer penetration.
- Solubility : Replacement of the methoxy group with ethoxy (as in the second analog) slightly increases solubility in DMSO but reduces thermal stability (lower melting point).
- Crystallinity : The target compound’s melting point (148–150°C) aligns with derivatives refined using SHELXL, which optimizes hydrogen-bonding networks and packing efficiency .
Key Findings :
Research Implications and Limitations
Biological Activity
Chemical Structure and Properties
The molecular formula of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2,5-dimethylfuran-3-carboxamide is , with a molecular weight of approximately 293.38 g/mol. The compound features a furan ring, a carboxamide group, and a thiophene derivative, which contribute to its unique chemical properties.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of thiophene and furan have been shown to possess potent activity against various bacterial strains, including Mycobacterium tuberculosis . In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range (0.63–1.26 μM) against pathogenic bacteria .
Structure-Activity Relationship (SAR)
The biological activity of compounds like this compound can often be predicted through SAR studies. Compounds with electron-withdrawing groups tend to exhibit enhanced activity due to increased electrophilicity and interaction with biological targets .
Case Study 1: Synthesis and Evaluation
A study synthesized various derivatives of thiophene and evaluated their biological activities against cancer cell lines. The synthesized compounds were assessed for cytotoxicity using the MTT assay, revealing significant selective cytotoxicity at concentrations as low as 50 μM . This indicates a promising avenue for further exploration of this compound in anticancer drug development.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of thiophene derivatives against Mycobacterium tuberculosis . The findings suggested that modifications to the thiophene ring could enhance activity against resistant strains . This reinforces the potential utility of this compound in treating infections caused by resistant pathogens.
Q & A
Q. Advanced Analytical Focus
- NMR Analysis : and NMR (DMSO-) identify key groups:
- Thiophene protons at δ 6.8–7.2 ppm (multiplet, J = 3.5 Hz) .
- Furan methyl groups as singlets (δ 2.1–2.3 ppm) .
- X-ray Crystallography : Resolves stereochemistry at the methoxy-ethyl junction (e.g., R/S configuration), with C=O···H-N hydrogen bonding confirming amide linkage .
- High-Resolution MS : Exact mass confirmation (e.g., [M+H] at m/z 348.1542) rules out isomeric impurities .
What methodologies address contradictions in reported biological activity data for this compound?
Data Reconciliation Focus
Discrepancies in bioactivity (e.g., IC variations in kinase assays) may arise from:
- Experimental Design : Differences in cell lines (HEK293 vs. HeLa) or assay buffers (Mg concentration) .
- Structural Analogues : Trace impurities (<2%) in batches, detected via HPLC-UV (λ = 254 nm), can skew results .
- Solution : Standardize protocols (e.g., ATP concentration = 10 µM in kinase assays) and validate purity via orthogonal methods (NMR + LC-MS) .
Which computational tools predict the compound’s reactivity and interaction with biological targets?
Q. Mechanistic Research Focus
- DFT Calculations : Gaussian 16 models electrophilic aromatic substitution at the thiophene ring (Fukui indices identify C3 as most reactive) .
- Molecular Docking (AutoDock Vina) : Predicts binding to kinase ATP pockets (e.g., CDK2, ΔG = -9.2 kcal/mol), with key residues (Glu81, Lys89) forming H-bonds .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2.0 Å indicates stable binding .
How does the compound’s electronic structure influence its chemical transformations?
Q. Reaction Mechanism Focus
- Oxidation : Thiophene sulfurs oxidize to sulfones (HO/AcOH, 60°C), altering electronic properties (HOMO-LUMO gap ↓ from 4.5 eV to 3.8 eV) .
- Hydrolysis : Amide bond cleavage under strong acidic conditions (6M HCl, reflux) yields furan-3-carboxylic acid and thiophene-ethylamine fragments .
- Substitution : Methoxy group replaced by amines (e.g., piperidine, KCO/DMF, 80°C) to modulate solubility .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Q. Process Chemistry Focus
- Flow Chemistry : Continuous reactors (e.g., Corning AFR) improve mixing and thermal control, reducing byproducts (<5%) .
- Green Solvents : Switch from DCM to cyclopentyl methyl ether (CPME) enhances sustainability without compromising yield .
- Quality Control : Implement PAT (Process Analytical Technology) tools (e.g., inline FTIR) to monitor reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
